Bienvenue dans la boutique en ligne BenchChem!

2,4-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

Kinase Inhibition Structure-Activity Relationship (SAR) Regiochemistry

2,4-Difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide (CAS 894062-85-2) is a synthetic, small-molecule heterocyclic compound characterized by a triazolo[4,3-b]pyridazine core linked via a meta-phenyl bridge to a 2,4-difluorobenzamide moiety. This compound belongs to a class of ATP-competitive kinase inhibitors that have demonstrated nanomolar inhibitory activity against the c-Met receptor tyrosine kinase, a validated target in oncology.

Molecular Formula C18H11F2N5O
Molecular Weight 351.317
CAS No. 894062-85-2
Cat. No. B2587675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
CAS894062-85-2
Molecular FormulaC18H11F2N5O
Molecular Weight351.317
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)F)F)C3=NN4C=NN=C4C=C3
InChIInChI=1S/C18H11F2N5O/c19-12-4-5-14(15(20)9-12)18(26)22-13-3-1-2-11(8-13)16-6-7-17-23-21-10-25(17)24-16/h1-10H,(H,22,26)
InChIKeyLYNNRBJMGCJLJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide (CAS 894062-85-2): A c-Met Kinase-Targeted Triazolopyridazine Probe for SAR Studies [1]


2,4-Difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide (CAS 894062-85-2) is a synthetic, small-molecule heterocyclic compound characterized by a triazolo[4,3-b]pyridazine core linked via a meta-phenyl bridge to a 2,4-difluorobenzamide moiety [1]. This compound belongs to a class of ATP-competitive kinase inhibitors that have demonstrated nanomolar inhibitory activity against the c-Met receptor tyrosine kinase, a validated target in oncology [2]. The 2,4-difluoro substitution pattern on the terminal benzamide ring is a key structural feature that distinguishes it from other regioisomers and analogs, potentially influencing its kinase selectivity profile and binding affinity [3].

Why Procurement of 2,4-Difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide Cannot Be Replaced by Generic Triazolopyridazine Analogs


The biological activity of triazolopyridazine benzamides is exquisitely sensitive to the precise positioning of substituents on the terminal benzamide ring [1]. Simple substitution with a positional isomer, such as the 2,6-difluoro analog (CAS 894063-27-5), or a different core scaffold will likely abolish or drastically alter target binding [1]. Studies on fluorinated benzamide derivatives demonstrate that the number and position of fluorine atoms directly modulate critical drug properties including metabolic stability, lipophilicity, and target selectivity, making interchanging analogs without validation a high-risk action for data reproducibility [2].

Quantitative Differentiation Guide for 2,4-Difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide (CAS 894062-85-2) vs. Its Closest Analogs


Structural Diversification via 2,4-Difluoro Substitution: Differentiation from the 2,6-Difluoro Analog

The defining feature of CAS 894062-85-2 is the 2,4-difluoro substitution pattern on the benzamide ring. This differentiates it from its closest commercially available positional isomer, 2,6-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide (CAS 894063-27-5) . While both share an identical molecular formula (C18H11F2N5O) and molecular weight (351.317 g/mol), the divergent fluorine positions create distinct electronic and steric environments. Research on 2,6-difluorobenzamide analogs confirms that this specific substitution pattern is a privileged pharmacophore for biological activity, suggesting the 2,4-difluoro variant will exhibit a markedly different target interaction profile [1].

Kinase Inhibition Structure-Activity Relationship (SAR) Regiochemistry

Functional Group Diversification: Replacement of the Acetamide Moiety in the Lin28 Hit Compound (C1632) with a 2,4-Difluorobenzamide

The first reported small-molecule Lin28 inhibitor, C1632 (N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide), blocks the Lin28/let-7 interaction with an IC50 of 8 μM [1]. CAS 894062-85-2 represents a significant structural departure from this hit, as it replaces the N-methylacetamide with a 2,4-difluorobenzamide. This functional group swap introduces additional aromatic surface area and two electron-withdrawing fluorine atoms, which are predicted to significantly alter the molecule's lipophilicity, hydrogen-bonding network, and target selectivity profile compared to the early acetamide probe [2].

Lin28/let-7 Inhibition Chemical Probe Functional Group Swapping

c-Met Kinase Inhibition Class Potential: Comparing the 2,4-Difluoro Regiochemistry to Triazolopyridazine Derivatives with Single-Point Substitutions

In a study of triazolo[4,3-b]pyridazine derivatives for c-Met kinase inhibition, compounds with a terminal substituted-benzamide group were found to be highly potent, with the most active compound (2f) achieving an IC50 of 0.12 μM against c-Met kinase when featuring a 4-chlorobenzamide motif [1]. The target compound CAS 894062-85-2 also features a terminal benzamide but introduces a 2,4-difluoro substitution absent in that 4-chloro comparator. Given that even minor changes to the benzamide ring (e.g., 4-Cl vs. 3,4,5-trimethoxy) in this class were shown to cause up to a 250-fold variance in c-Met IC50 values, the specific 2,4-difluoro motif is expected to deeply modulate potency [1].

c-Met Kinase Cancer Cell Cytotoxicity Regression Analysis

Optimal Application Scenarios for 2,4-Difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide (CAS 894062-85-2)


Structure-Activity Relationship (SAR) Probe for c-Met Kinase Benzamide Modifications

Use CAS 894062-85-2 as a specific SAR probe to interrogate the effect of a 2,4-difluoro substitution pattern within the benzamide-binding region of the c-Met kinase ATP-pocket. Its structure directly addresses the question of how this regioisomer influences inhibitory potency compared to 4-chloro or 2,6-difluoro analogs, a key finding supported by class-level kinase inhibition models [1].

Kinase Selectivity Panel Profiling for Fluorinated Heterocycles

Include this compound in a kinase selectivity panel to compare its inhibition fingerprint against those of other fluorinated triazolopyridazines. The 2,4-difluoro moiety is a known pharmacophore for enhancing metabolic stability and altering selectivity, making this compound an ideal tool for dissecting the role of fluorine positioning in multi-kinase activity profiles [2].

Chemical Probe for Differentiating Lin28/let-7 vs. c-Met Pathway Engagement

Employ this compound to investigate whether swapping the N-methylacetamide group of the Lin28 inhibitor C1632 with a 2,4-difluorobenzamide shifts target engagement from the RNA-binding protein Lin28 toward kinase targets like c-Met. This enables dissection of pathway crosstalk in cancer cell models where both Lin28 and c-Met are implicated [3].

Quote Request

Request a Quote for 2,4-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.